molecular formula C10H5ClF3NS B13214772 2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine

2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B13214772
M. Wt: 263.67 g/mol
InChI Key: JHLPSZPQMAIQQU-UHFFFAOYSA-N
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Description

2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine, thiophene, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine, thiophene, and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Coupling: Formation of biaryl or aryl-alkene compounds.

Scientific Research Applications

2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

    Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Agrochemicals: It may act on specific biochemical pathways in pests or weeds, leading to their control or eradication.

    Materials Science: The compound’s electronic properties may be exploited in the design of semiconductors or other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(thiophen-2-yl)pyridine: Lacks the trifluoromethyl group, which may affect its reactivity and applications.

    3-(Thiophen-2-yl)-5-(trifluoromethyl)pyridine: Lacks the chlorine atom, which may influence its chemical behavior.

    2-Chloro-5-(trifluoromethyl)pyridine: Lacks the thiophene ring, which may alter its properties and uses.

Uniqueness

2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the thiophene and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H5ClF3NS

Molecular Weight

263.67 g/mol

IUPAC Name

2-chloro-3-thiophen-2-yl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H5ClF3NS/c11-9-7(8-2-1-3-16-8)4-6(5-15-9)10(12,13)14/h1-5H

InChI Key

JHLPSZPQMAIQQU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(N=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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